CDKI-73 CDKI-73 CDKI-73 is a potent CDK9 inhibitor with Ki of 4 nM. It shows selective toxicity to CLL cells(LD50=80 nM) versus normal B cell and normal CD34+ cell(LD50>20 uM). The inhibition of CDK9 induces apoptosis and potentiates the effect of cisplatin.
Brand Name: Vulcanchem
CAS No.: 1421693-22-2
VCID:
InChI: InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22)
SMILES: O=S(C1=CC=CC(NC2=NC=C(F)C(C3=C(C)N=C(NC)S3)=N2)=C1)(N)=O
Molecular Formula: C15H15FN6O2S2
Molecular Weight: 394.44

CDKI-73

CAS No.: 1421693-22-2

Inhibitors

VCID:

Molecular Formula: C15H15FN6O2S2

Molecular Weight: 394.44

Purity: >98% (or refer to the Certificate of Analysis)

CDKI-73 - 1421693-22-2

CAS No. 1421693-22-2
Product Name CDKI-73
Molecular Formula C15H15FN6O2S2
Molecular Weight 394.44
IUPAC Name 3-(5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamino)benzene sulfonamide
Standard InChI InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22)
Standard InChIKey GAIOPWBQKZMUNO-UHFFFAOYSA-N
SMILES O=S(C1=CC=CC(NC2=NC=C(F)C(C3=C(C)N=C(NC)S3)=N2)=C1)(N)=O
Appearance Solid powder
Description CDKI-73 is a potent CDK9 inhibitor with Ki of 4 nM. It shows selective toxicity to CLL cells(LD50=80 nM) versus normal B cell and normal CD34+ cell(LD50>20 uM). The inhibition of CDK9 induces apoptosis and potentiates the effect of cisplatin.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms CDKI-73; CDKI 73; CDKI73.
Reference 1: Cao S, Yu Y, Chen S, Lei D, Wang S, Pan X, Peng J. Inhibition of CDK9 induces apoptosis and potentiates the effect of cisplatin in hypopharyngeal carcinoma cells. Biochem Biophys Res Commun. 2017 Jan 22;482(4):536-541. doi: 10.1016/j.bbrc.2016.11.049. Epub 2016 Nov 12. PubMed PMID: 27847320.
2: Xie S, Jiang H, Zhai XW, Wei F, Wang SD, Ding J, Chen Y. Antitumor action of CDK inhibitor LS-007 as a single agent and in combination with ABT-199 against human acute leukemia cells. Acta Pharmacol Sin. 2016 Nov;37(11):1481-1489. doi: 10.1038/aps.2016.49. Epub 2016 Aug 29. PubMed PMID: 27569395; PubMed Central PMCID: PMC5099409.
3: Lam F, Abbas AY, Shao H, Teo T, Adams J, Li P, Bradshaw TD, Fischer PM, Walsby E, Pepper C, Chen Y, Ding J, Wang S. Targeting RNA transcription and translation in ovarian cancer cells with pharmacological inhibitor CDKI-73. Oncotarget. 2014 Sep 15;5(17):7691-704. PubMed PMID: 25277198; PubMed Central PMCID: PMC4202154.
4: Walsby E, Pratt G, Shao H, Abbas AY, Fischer PM, Bradshaw TD, Brennan P, Fegan C, Wang S, Pepper C. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine. Oncotarget. 2014 Jan 30;5(2):375-85. PubMed PMID: 24495868; PubMed Central PMCID: PMC3964214.
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator